molecular formula C9H9F4NO B13514715 2,2,2-Trifluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine

2,2,2-Trifluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine

Cat. No.: B13514715
M. Wt: 223.17 g/mol
InChI Key: BMQWJIKEXIPWGD-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine is an organic compound with the molecular formula C10H10F4NO. This compound is characterized by the presence of trifluoromethyl and fluoro groups, which contribute to its unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine typically involves the reaction of 5-fluoro-2-methoxybenzaldehyde with trifluoroethylamine under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the yield and purity of the product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent quality and high efficiency .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,2-Trifluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential pharmaceutical intermediate for the development of new drugs.

    Industry: In the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluoro groups enhance the compound’s binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access and catalytic function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine is unique due to the presence of both trifluoromethyl and fluoro groups, which impart distinct electronic and steric properties. These features enhance its reactivity and make it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C9H9F4NO

Molecular Weight

223.17 g/mol

IUPAC Name

2,2,2-trifluoro-1-(5-fluoro-2-methoxyphenyl)ethanamine

InChI

InChI=1S/C9H9F4NO/c1-15-7-3-2-5(10)4-6(7)8(14)9(11,12)13/h2-4,8H,14H2,1H3

InChI Key

BMQWJIKEXIPWGD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)C(C(F)(F)F)N

Origin of Product

United States

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